molecular formula C13H22N4O2 B2740341 (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014049-33-2

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2740341
CAS RN: 1014049-33-2
M. Wt: 266.345
InChI Key: JJATVDRZPUUFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazole is a five-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms . Both of these structures are common in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can increase the potency and selectivity of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, along with the ethoxy and methyl groups attached to these rings. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Scientific Research Applications

Synthesis and Antifungal Activity

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone derivatives have been synthesized and studied for their antifungal activities. The structure-activity relationship studies indicated that specific substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal efficacy. This research opens pathways for developing new antifungal agents based on pyrazole and piperazine scaffolds (Hong-Shui Lv et al., 2013).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives, including (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have demonstrated promising antimicrobial and anticancer properties. These compounds were synthesized and characterized, showing higher anticancer activity compared to the reference drug doxorubicin in some cases. Their significant antimicrobial activity further highlights the potential for these compounds in medical applications (H. Hafez et al., 2016).

Diverse Biological Targets

Research on tetrahydropyrans substituted with pyrazole motifs, similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, has led to the synthesis of a diverse library of compounds. These compounds are designed for screening against various biological targets, showcasing the versatility of pyrazole-based structures in drug discovery and development (Nilesh Zaware et al., 2011).

Novel Central Nervous System Depressants

A series of novel compounds, including pyrazolyl arylmethanones, have been synthesized and evaluated for their central nervous system depressant activity. These compounds have shown potential anticonvulsant properties and low acute toxicity, indicating their potential as therapeutic agents for neurological disorders (D. Butler et al., 1984).

Antidepressant Discoveries

Studies involving 3-ethoxyquinoxalin-2-carboxamides, structurally similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have led to the discovery of new antidepressants. These compounds, acting as 5-HT3 receptor antagonists, demonstrated significant anti-depressant-like activity in forced swim tests, underscoring the therapeutic potential of such chemical structures in treating depression (R. Mahesh et al., 2011).

properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJATVDRZPUUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.